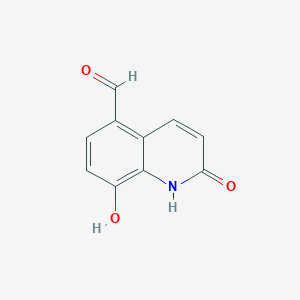

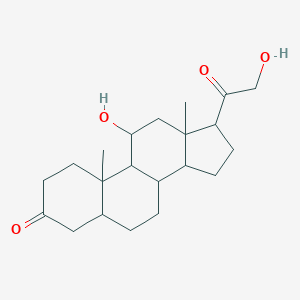

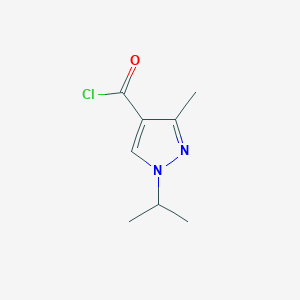

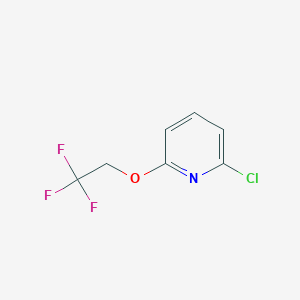

![molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid CAS No. 52549-19-6](/img/structure/B45702.png)

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

カタログ番号 B045702

CAS番号:

52549-19-6

分子量: 269.25 g/mol

InChIキー: NCPFXPZOGZWCJN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid” is a chemical compound with the molecular formula C15H11NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H11NO4 . The exact mass is 269.06880783 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.25200 . The predicted density is 1.405±0.06 g/cm3 . The predicted boiling point is 513.8±50.0 °C . The predicted pKa is 4.17±0.10 . Unfortunately, the melting point and flash point are not available .科学的研究の応用

1. Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines

- Summary of Application: This research focuses on the thermal rearrangement of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in DMSO .

- Methods of Application: The transformation was investigated using 1H-NMR monitoring, which confirmed the ANRORC mechanism . The structures of synthesized compounds were confirmed by 2D-NMR spectroscopy .

- Results: Previously unknown 5,7-dihalogenated 5-(2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridines and 10-(3,5-dihalogen-2-hydroxyphenyl)-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridines were synthesized with excellent yields (90–99%) .

2. Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones

- Summary of Application: This research involves the synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones and evaluation of their antimicrobial activity .

- Methods of Application: The compounds were synthesized using two methodologies (using Mannich base of 4-hydroxy coumarin and 4-chloro-3-formyl coumarin) and assayed for their antibacterial activity against gram-positive bacteria and gram-negative bacteria . They were also assayed for their antifungal activity against Aspergillus niger and Candida albicans .

- Results: All the compounds exhibited potent inhibitory activity against gram-positive bacteria compared to standard drugs at the tested concentrations . The compounds also showed appreciable activity against gram-negative bacteria as well as fungi . The compounds 4e, 4f, 4i, 4k, and 4l were found to be the most proficient members of the series .

3. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines

- Summary of Application: This research focuses on the oxidative cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines .

- Methods of Application: The transformation was investigated using 1H-NMR monitoring, which confirmed the proposed mechanism of the transformation . The structures of synthesized compounds were confirmed by 2D-NMR spectroscopy .

- Results: Previously unknown benzo[b]chromeno[4,3,2-de][1,6]naphthyridines were synthesized via intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid .

4. Antihistaminic and Anaphylactic Compounds

- Summary of Application: 7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine, a compound similar to “2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid”, is known to show antihistaminic and anaphylactic compounds .

- Results: The compound maintains potential anti-inflammatory compounds .

5. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines

- Summary of Application: This research focuses on the oxidative cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines .

- Methods of Application: The transformation was investigated using 1H-NMR monitoring, which confirmed the proposed mechanism of the transformation . The structure of synthesized benzo[b]chromeno[4,3,2-de][1,6]naphthyridines was confirmed by 2D-NMR spectroscopy .

- Results: Previously unknown benzo[b]chromeno[4,3,2-de][1,6]naphthyridines were synthesized via intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid .

6. Antihistaminic and Anaphylactic Compounds

特性

IUPAC Name |

2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPFXPZOGZWCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |

Synthesis routes and methods I

Procedure details

2.5 g of 2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid and 0.7 g of sodium hydroxide are dissolved in 10 ml of water. Catalytic amounts of powdered copper and copper iodide are added to the solution, and the mixture is stirred under reflux for 2 hours. After cooling, the reaction mixture is diluted with water, and filtered with suction. The filtrate is made acid with hydrochloric acid, and the resulting crystals are filtered off and recrystallized from aqueous dioxane to give 1.6 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 193.5°-194.5°C.

Name

2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid

Quantity

2.5 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 16.5 g of ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate, 80 ml of acetic acid and 35 ml of concentrated hydrochloric acid is heated under reflux for 24 hours. After concentration, water is added to the residue, and further a 10% sodium hydroxide solution is added to dissolve the residue. An insoluble material is removed by extraction with chloroform. The aqueous layer is made acid with acetic acid, and the crystalline precipitate is collected and recrystallized from aqueous dioxane to give 11 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid as white needles melting at 194°-195°C.

Name

ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate

Quantity

16.5 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

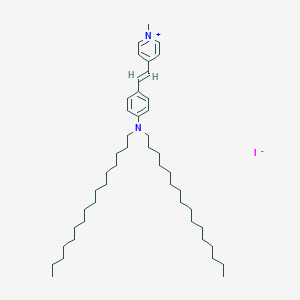

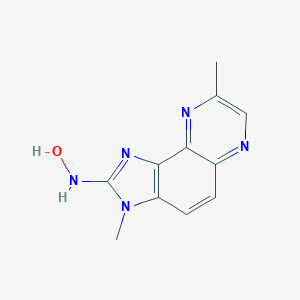

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)